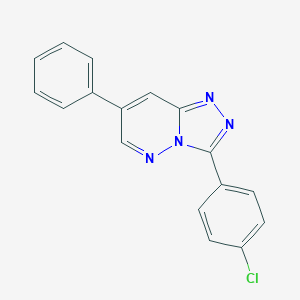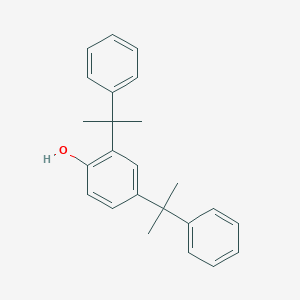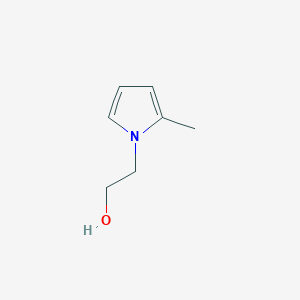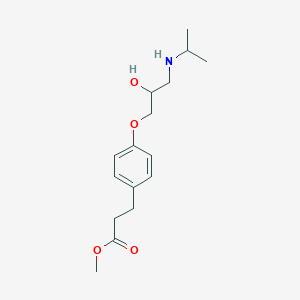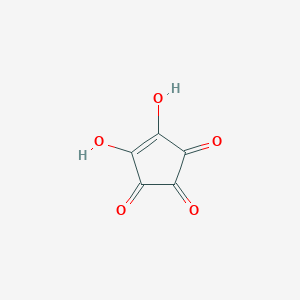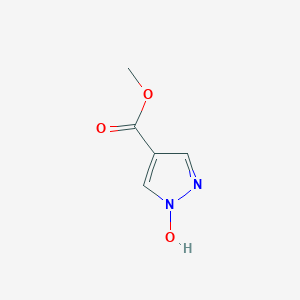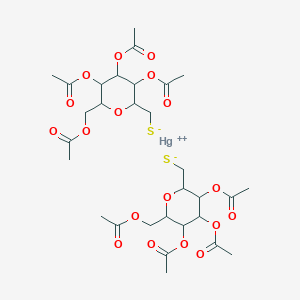
Bis-2,6-atgmhm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the bis(amino)aryl series of compounds, which are known for their potential as therapeutic agents. In
作用機序
The mechanism of action of bis-2,6-atgmhm is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Bis-2,6-atgmhm has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
生化学的および生理学的効果
Bis-2,6-atgmhm has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Bis-2,6-atgmhm has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Bis-2,6-atgmhm has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using bis-2,6-atgmhm in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for research on bis-2,6-atgmhm. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is to study its mechanism of action in more detail. Researchers could also investigate the potential of bis-2,6-atgmhm as a lead compound for the development of new therapeutic agents. Additionally, researchers could investigate the safety and efficacy of bis-2,6-atgmhm in human clinical trials.
Conclusion:
In conclusion, bis-2,6-atgmhm is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has been studied extensively for its potential as a therapeutic agent. Bis-2,6-atgmhm has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. There are several future directions for research on bis-2,6-atgmhm, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
合成法
The synthesis of bis-2,6-atgmhm involves a multi-step process that starts with the preparation of 2,6-diaminotoluene. This compound is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps. The synthesis method of bis-2,6-atgmhm is complex and requires expertise in organic chemistry.
科学的研究の応用
Bis-2,6-atgmhm has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Bis-2,6-atgmhm has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent.
特性
CAS番号 |
110913-60-5 |
|---|---|
製品名 |
Bis-2,6-atgmhm |
分子式 |
C30H42HgO18S2 |
分子量 |
955.4 g/mol |
IUPAC名 |
mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
InChIキー |
FORSGEYNZQWYKV-UHFFFAOYSA-L |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
同義語 |
is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II) bis-2,6-ATGMHM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
